
2,2-Dimethyl-3-(p-nitrophenyl)cyclobutanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(p-nitrophenyl)cyclobutanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclobutanone derivative that has been synthesized using various methods, and it has been found to have potential applications in several fields, including medicinal chemistry, organic synthesis, and materials science.
Aplicaciones Científicas De Investigación
Photochemical Reactions
- 2,2-Dimethyl-3-(p-nitrophenyl)cyclobutanone, when irradiated, can undergo type II cyclization and type I cleavage reactions. Studies have shown that irradiation of phenyl-substituted 1,3-diketones, which are chemically related to 2,2-dimethyl-3-(p-nitrophenyl)cyclobutanone, leads to the formation of various cyclization products with potential application in photochemical synthesis (Yoshioka, Suzuki & Oka, 1984).
Synthetic Chemistry
- This compound plays a role in the synthesis of various organic molecules. For instance, research on imidazole-appended dimethyl-β-cyclodextrin has revealed that certain modifications can enhance the hydrolysis of p-nitrophenyl acetate (Ikeda et al., 1987). Additionally, cyclobutanones, closely related to 2,2-dimethyl-3-(p-nitrophenyl)cyclobutanone, have been used in acid-catalyzed ring expansions, demonstrating their utility in organic synthesis (Bernard et al., 2005).
Enzyme Activity Visualization
- Compounds with structural similarities to 2,2-dimethyl-3-(p-nitrophenyl)cyclobutanone have been used in histochemistry. For instance, p-nitrophenyl substituted ditetrazole has been utilized for visualizing enzymatic activity in tissues (Nachlas et al., 1957).
Catalysis and Reactivity
- The reactivity and catalytic properties of cyclobutanones are significant in various chemical reactions. Studies on the palladium-catalyzed carbon-carbon bond cleavage and formation using cyclobutanones suggest potential applications in catalysis (Matsuda, Shigeno & Murakami, 2008). Also, research on the enantioselective organocatalytic Michael addition of cyclobutanones to nitroalkenes highlights its importance in stereocontrolled synthesis (Mailhol et al., 2012).
Novel Protecting Group in Carbohydrate Chemistry
- The 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group, structurally related to 2,2-dimethyl-3-(p-nitrophenyl)cyclobutanone, has been introduced as a novel protecting group in carbohydrate chemistry. This group offers unique deprotection conditions and can be used efficiently in the synthesis of complex glycans (Liu et al., 2019).
Propiedades
IUPAC Name |
2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-12(2)10(7-11(12)14)8-3-5-9(6-4-8)13(15)16/h3-6,10H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWDJSRFXLJIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(p-nitrophenyl)cyclobutanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

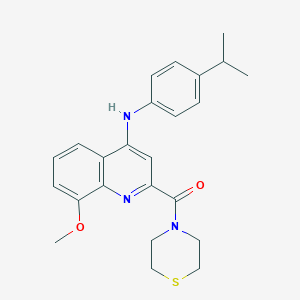

![(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2804739.png)
![3-((2,5-dimethylphenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2804742.png)
![(E)-6-(2-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2804743.png)
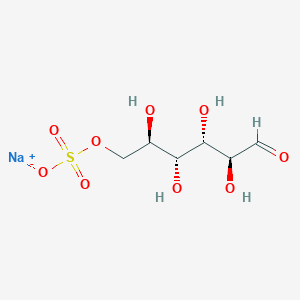
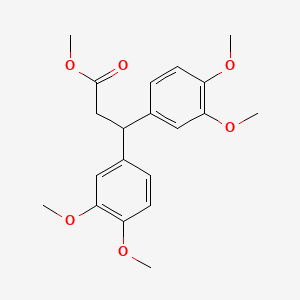
![4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2804746.png)
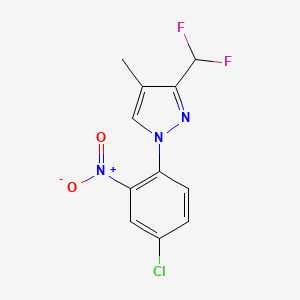
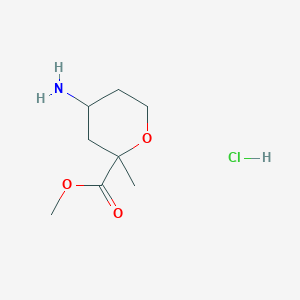
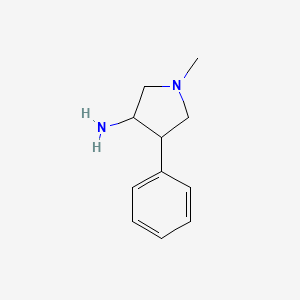
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B2804754.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2804756.png)
